1-(2,4-dimethylphenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(2,4-DIMETHYLPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone core linked to a benzodiazole moiety and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DIMETHYLPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole intermediate, followed by the introduction of the pyrrolidinone ring through cyclization reactions. Key steps include:
Formation of Benzodiazole: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Pyrrolidinone Formation: The pyrrolidinone ring can be synthesized via cyclization reactions involving appropriate amine and carbonyl precursors.
Final Coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under suitable conditions, often using catalysts and specific solvents to enhance yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-DIMETHYLPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrolidinone moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,4-DIMETHYLPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-2-pyrrolidinone: Shares the pyrrolidinone core but lacks the benzodiazole moiety.
4-(2-Methylphenoxy)-1H-benzodiazole: Contains the benzodiazole structure but differs in the substituents and overall structure.
Uniqueness: 1-(2,4-DIMETHYLPHENYL)-4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C29H31N3O2 |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O2/c1-20-13-14-25(22(3)17-20)32-19-23(18-28(32)33)29-30-24-10-5-6-11-26(24)31(29)15-8-16-34-27-12-7-4-9-21(27)2/h4-7,9-14,17,23H,8,15-16,18-19H2,1-3H3 |
InChI Key |
XAFBCSWJJHYNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5C)C |
Origin of Product |
United States |
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